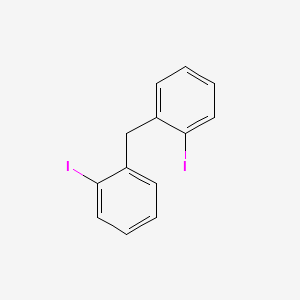
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate is a complex organic compound characterized by its unique molecular structure It contains a quinoline ring substituted with a nitro group at the 3-position and an ethyl ester group attached to a propanehydrazonate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate typically involves multi-step organic reactions. One common method includes the nitration of quinoline to introduce the nitro group, followed by the formation of the hydrazonate moiety through a series of condensation reactions. The final step involves esterification to attach the ethyl group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The quinoline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or sulfonic acids can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.
科学的研究の応用
Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
作用機序
The mechanism of action of Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
類似化合物との比較
Quinoline: A basic structure similar to Ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate but without the nitro and hydrazonate groups.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom in the ring.
Chloroquine: A quinoline derivative used as an antimalarial agent.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the nitro and hydrazonate groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
51093-98-2 |
|---|---|
分子式 |
C14H16N4O3 |
分子量 |
288.30 g/mol |
IUPAC名 |
ethyl N-(3-nitroquinolin-4-yl)propanehydrazonate |
InChI |
InChI=1S/C14H16N4O3/c1-3-13(21-4-2)16-17-14-10-7-5-6-8-11(10)15-9-12(14)18(19)20/h5-9H,3-4H2,1-2H3,(H,15,17) |
InChIキー |
UECDYYVUKXGTBH-UHFFFAOYSA-N |
正規SMILES |
CCC(=NNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


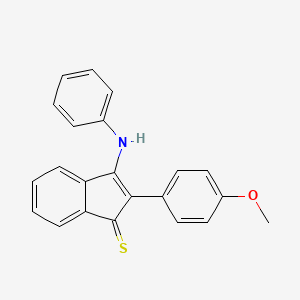
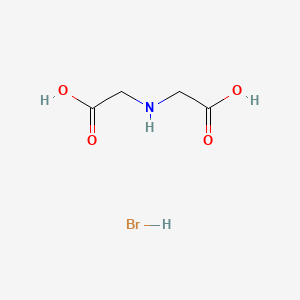
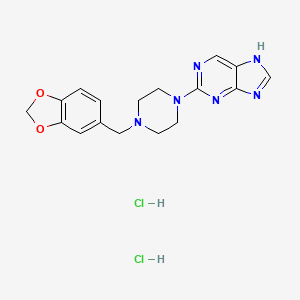
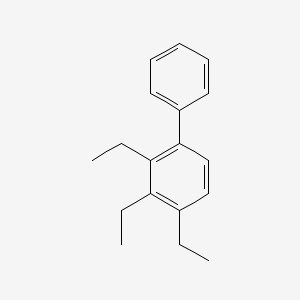

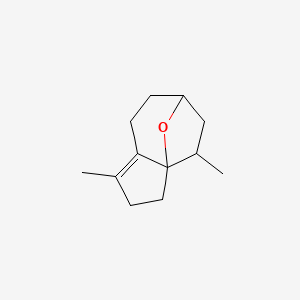
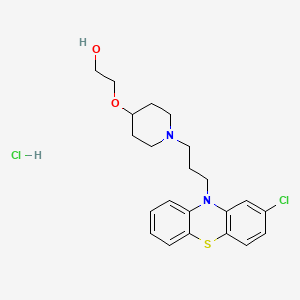
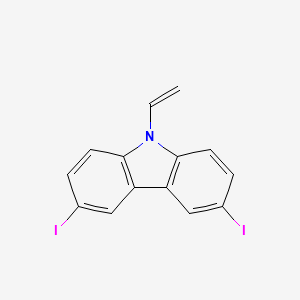
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
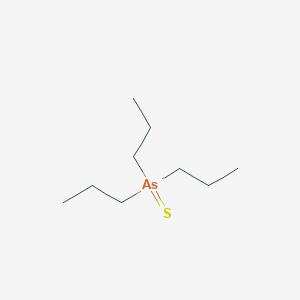

![4-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)butan-2-ol](/img/structure/B14661431.png)
